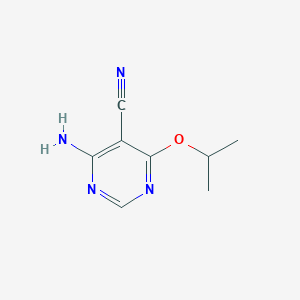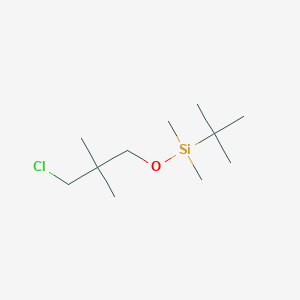
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is an organosilicon compound that is widely used in organic synthesis. It is known for its versatility as a protecting group for alcohols, amines, and carboxylic acids. The compound’s unique structure, which includes a tert-butyl group, a chloro group, and a dimethylsilane moiety, makes it particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane typically involves the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-Butyl alcohol+Chlorodimethylsilane→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloro group can lead to the formation of silanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for functional groups in organic synthesis.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is employed in the development of drug delivery systems and as a precursor for various therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane involves the formation of stable silyl ethers or silyl esters. The compound reacts with nucleophiles to form these stable derivatives, which can then be deprotected under mild conditions to regenerate the original functional groups. The molecular targets and pathways involved include the interaction with hydroxyl, amino, and carboxyl groups in various substrates.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(chloro)dimethylsilane
- Tert-butyl(dimethylsilyl)chloride
- Tert-butyl(dimethylsilyl)trifluoromethanesulfonate
Uniqueness
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other similar compounds in terms of ease of use and versatility.
Properties
Molecular Formula |
C11H25ClOSi |
|---|---|
Molecular Weight |
236.85 g/mol |
IUPAC Name |
tert-butyl-(3-chloro-2,2-dimethylpropoxy)-dimethylsilane |
InChI |
InChI=1S/C11H25ClOSi/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h8-9H2,1-7H3 |
InChI Key |
ZCLXIHCRUFCMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)

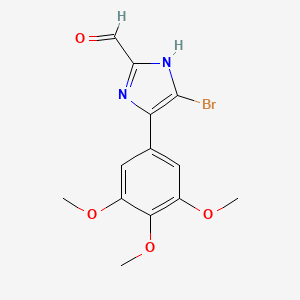
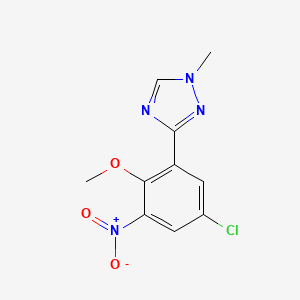
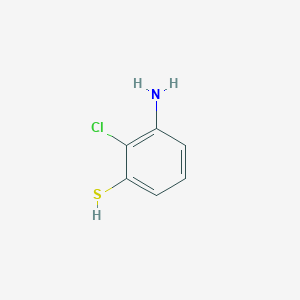

![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)
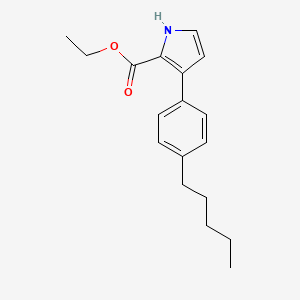
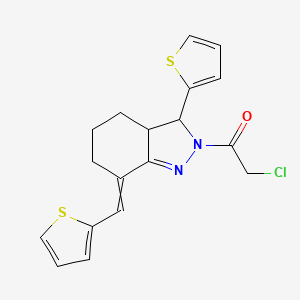
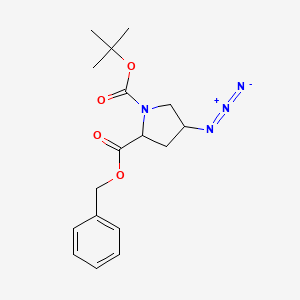
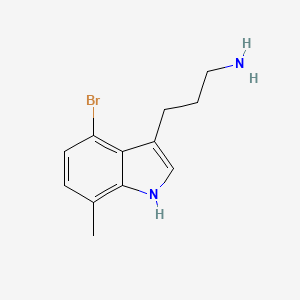
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)
